molecular formula C14H16FN3O B7037268 6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one

6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one

Cat. No.: B7037268
M. Wt: 261.29 g/mol
InChI Key: ANLQUJCFRJEJMV-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a tert-butyl group, a fluoropyridinylmethyl group, and a pyrimidinone core

Preparation Methods

The synthesis of 6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between appropriate precursors, such as an aldehyde and a urea derivative, under acidic or basic conditions.

    Introduction of the Fluoropyridinylmethyl Group: The fluoropyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative and a suitable leaving group.

    Addition of the Tert-butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinylmethyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one can be compared with other similar compounds, such as:

    tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: This compound has a similar fluoropyridinyl group but differs in the core structure.

    tert-Butyl (6-chloro-5-fluoropyridin-3-yl)carbamate: This compound has a chloro group instead of a tert-butyl group.

    tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate: This compound contains an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-tert-butyl-3-[(5-fluoropyridin-3-yl)methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-14(2,3)12-5-13(19)18(9-17-12)8-10-4-11(15)7-16-6-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQUJCFRJEJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(C=N1)CC2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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